dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Overview
Description
Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of thieno[2,3-c]pyridines, which are known for their diverse biological and chemical properties. The presence of both amino and carboxylate groups in its structure makes it a versatile molecule in various scientific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound's biological activity has been explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
The compound acts as an ATP-mimetic kinase inhibitor . It binds to the GRK2 kinase, inhibiting its activity . This interaction is likely facilitated by the compound’s bicyclic heteroaromatic motifs, which can form secondary interactions with the kinase .
Result of Action
The inhibition of GRK2 by this compound could lead to altered GPCR signaling, potentially affecting a variety of cellular responses. For instance, it has been noted that the compound can antagonize the Ras-related protein Rab-7, reduce class switch DNA recombination (CSR) in B cells, and decrease the survival of plasma cells .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Uniqueness: Dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate stands out due to its specific structural features and reactivity profile. Its dual functional groups and the presence of the thieno[2,3-c]pyridine core contribute to its distinct chemical behavior compared to similar compounds.
Properties
IUPAC Name |
dimethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-10(14)8-6-3-4-13(11(15)17-2)5-7(6)18-9(8)12/h3-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAUVCAZXZEALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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